molecular formula C10H10BrNO B2848574 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1872-69-1

6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2848574
CAS No.: 1872-69-1
M. Wt: 240.1
InChI Key: XVHRLDCZHNILEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 1872-69-1) is a substituted 3,4-dihydroquinolin-2(1H)-one derivative characterized by a bromine atom at position 6 and a methyl group at position 8 on the aromatic ring. The molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 240.10 g/mol. Its synthesis typically involves alkylation and halogenation steps, as seen in related dihydroquinolinone derivatives .

Properties

IUPAC Name

6-bromo-8-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHRLDCZHNILEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and brominated precursor.

    Cyclization: The aniline derivative undergoes cyclization with the brominated precursor under acidic or basic conditions to form the quinoline core.

    Reduction: The quinoline core is then reduced to the dihydroquinoline form using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The dihydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or Grignard reagents.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it suitable for developing new materials and catalysts.

Antimicrobial Properties
Research has shown that derivatives of quinolinones exhibit significant antimicrobial activity. A study evaluated the effects of 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one against several bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Bacteria
This compound50Staphylococcus aureus
Standard Drug (Chloramphenicol)50Staphylococcus aureus

The results indicate that this compound has comparable efficacy to established antibiotics, suggesting its potential as a lead compound for further development.

Antileishmanial Activity
A pilot study investigated the antileishmanial activity of various quinolinone derivatives, including this compound. Results indicated moderate to strong activity against Leishmania donovani, the causative agent of leishmaniasis, highlighting its potential in treating parasitic infections.

Pharmacology

The compound may also modulate dopamine receptors, particularly D2 receptors, indicating possible applications in treating neurological disorders such as schizophrenia or Parkinson's disease. In vitro studies demonstrated affinity for these receptors, suggesting its role in drug development targeting dopaminergic systems.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Antimicrobial Activity Study : A comprehensive evaluation of this compound's antibacterial effects against Gram-positive bacteria was conducted. The results confirmed its ability to inhibit bacterial growth effectively.
  • Dopamine Receptor Modulation Study : An investigation into the interaction of this compound with dopamine receptors revealed promising results for its use in neurological therapies.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The bromine and methyl groups may enhance binding affinity and selectivity for specific molecular targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of 3,4-dihydroquinolin-2(1H)-one derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Property Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one 6-Br, 8-Me C₁₀H₁₀BrNO 240.10 Not reported Intermediate in CNS drug synthesis
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one 6-Br, 8-Br C₉H₇Br₂NO 304.97 Not reported Increased lipophilicity; potential halogen bonding
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one 6-Br, 8-F C₉H₇BrFNO 244.06 Not reported Enhanced polarity due to electronegative F
6-Nitro-3,4-dihydroquinolin-2(1H)-one 6-NO₂ C₉H₈N₂O₃ 192.17 210.5–211 Strong electron-withdrawing group; high thermal stability
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one 8-NH₂, 6-Me C₁₀H₁₂N₂O 176.21 Not reported Electron-donating NH₂ enhances reactivity in nucleophilic reactions

Biological Activity

6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNOC_{10}H_{10}BrNO with a molecular weight of 240.1 g/mol. The compound features a bromine atom at position 6 and a methyl group at position 8, contributing to its unique pharmacological properties.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. A notable study evaluated its efficacy against Gram-negative bacteria, including E. coli and Klebsiella pneumoniae. The compound exhibited promising results in inhibiting bacterial growth, comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli0.25
Klebsiella pneumoniae0.5
Pseudomonas aeruginosa1

2. Inhibition of Enzymes Related to Neurodegenerative Diseases

The compound has been investigated for its potential as a dual-target inhibitor for treating Alzheimer's disease (AD). It shows significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of AD .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
AChE0.28
MAO-A0.91
MAO-B2.81

These results indicate that the compound can effectively penetrate the blood-brain barrier (BBB), making it a candidate for further development as an AD treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Bromodomain Inhibition : The compound acts as a bromodomain inhibitor, which is important in regulating gene expression and chromatin remodeling. This mechanism may contribute to its anticancer properties .
  • Topoisomerase Inhibition : It has been shown to inhibit bacterial DNA gyrase, which is essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial growth and survival .

Case Studies

In one study focusing on the synthesis and biological evaluation of novel quinolinone derivatives, compounds similar to this compound were tested for their effects on neurodegenerative diseases. The results indicated that these derivatives could potentially serve as effective multi-target agents for AD treatment due to their ability to inhibit both AChE and MAOs while demonstrating low cytotoxicity .

Q & A

Q. What are the preferred synthetic routes for 6-bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions affect yield?

The synthesis typically involves bromination of a pre-functionalized dihydroquinolinone scaffold. A common method uses N-bromosuccinimide (NBS) in acetic acid or chloroform under controlled temperatures (25–50°C) to introduce bromine at the 6-position . For the 8-methyl substituent, methyl groups are introduced via alkylation or cyclization of precursors containing methyl-bearing aromatic rings. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalyst : Sodium hydride under inert atmospheres improves yields (~72%) .
  • Temperature : Elevated temperatures (e.g., 80°C) reduce side reactions like over-bromination .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?

Standard characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine at C6, methyl at C8). For example, the methyl group at C8 appears as a singlet (~δ 2.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 254.07 for C10_{10}H11_{11}BrNO) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when differentiating bromine from other halogens .

Q. What are the primary biological targets explored for this compound in preclinical studies?

The compound is studied as a pharmacophore in enzyme inhibition, particularly targeting:

  • Neuronal nitric oxide synthase (nNOS) : Bromine enhances binding affinity to the heme cofactor, while the methyl group modulates selectivity over endothelial NOS (eNOS) .
  • Antimicrobial targets : Preliminary assays show activity against Gram-positive bacteria (MIC ~5–10 µM), likely via membrane disruption .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogen replacement, side-chain elongation) impact nNOS inhibitory potency and selectivity?

SAR studies reveal:

ModificationEffect on nNOS IC50_{50}Selectivity (nNOS/eNOS)
6-Bromo 160 nM (reference)180-fold
6-Chloro 320 nM90-fold
8-Fluoro 3.36 µM<10-fold
The bromine atom’s electrophilicity stabilizes heme interactions, while elongation of the side chain (e.g., 3-carbon vs. 2-carbon) reduces potency due to steric clashes . Computational docking (e.g., AutoDock Vina) further predicts that methyl at C8 restricts side-chain flexibility, lowering binding efficiency .

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies in antimicrobial or cytotoxicity data often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines) for MIC determination.
  • Purity issues : Employ HPLC (≥98% purity) and control for residual solvents (e.g., DMF) that may skew results .
  • Cell-line specificity : Validate activity across multiple models (e.g., MCF-7 vs. HeLa cells) to confirm target relevance .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess logP (~2.1) and aqueous solubility (~0.1 mg/mL), guiding derivatization for improved bioavailability .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethoxy at C8) to reduce CYP450-mediated oxidation .
  • Blood-brain barrier (BBB) penetration : The compound’s moderate polar surface area (~50 Ų) suggests CNS accessibility, but methyl groups may enhance passive diffusion .

Q. What catalytic methods enable sustainable large-scale synthesis?

Recent advances include:

  • Photoredox catalysis : Metal-free cyclization of N-arylcinnamamides under visible light (λ = 450 nm) achieves 85% yield .
  • Electrochemical bromination : Direct C–H functionalization reduces waste and avoids toxic brominating agents .
  • Flow chemistry : Continuous-flow reactors improve scalability, reducing reaction times from hours to minutes .

Methodological Guidance

8. Designing experiments to assess enzyme inhibition mechanisms:

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. mixed). For nNOS, monitor NADPH oxidation at 340 nm .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .

9. Validating synthetic intermediates:

  • Tandem LC-MS/NMR : Combine real-time MS monitoring with 1^1H NMR to track intermediates (e.g., bromoepoxide precursors) .
  • Isotopic labeling : Use 13^{13}C-labeled methyl groups to confirm regioselectivity in cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.